molecular formula C20H24N4O3S B2574925 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1234805-22-1

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2574925
CAS No.: 1234805-22-1
M. Wt: 400.5
InChI Key: RBEGQPCXYIYXIB-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodiazole core, a piperazine ring, and an ethoxybenzenesulfonyl group, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction include the contraction of smooth muscles in various parts of the body .

Pharmacokinetics

The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .

Result of Action

The molecular and cellular effects of the action of this compound include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes result from the compound’s interaction with alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with ethoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-27-18-10-6-7-11-19(18)28(25,26)24-14-12-23(13-15-24)20-21-16-8-4-5-9-17(16)22(20)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGQPCXYIYXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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